10-Methyl-1-nitropyrene
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Overview
Description
10-Methyl-1-nitropyrene is a derivative of pyrene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of a nitro group (-NO₂) and a methyl group (-CH₃) attached to the pyrene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Methyl-1-nitropyrene typically involves the nitration of 10-methylpyrene. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 10-Methyl-1-nitropyrene undergoes various chemical reactions, including:
Oxidation: This reaction can convert the nitro group to other functional groups such as nitroso (-NO) or amino (-NH₂) groups.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.
Substitution: Reagents like bromine (Br₂) or chlorosulfonic acid (HSO₃Cl) can be used under controlled conditions.
Major Products Formed:
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Conversion to 10-Methyl-1-aminopyrene.
Substitution: Various substituted pyrene derivatives depending on the reagent used.
Scientific Research Applications
10-Methyl-1-nitropyrene has several applications in scientific research:
Environmental Science: It is studied as a model compound for understanding the behavior of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) in the environment, particularly their persistence and degradation in soil and water.
Materials Science: Its unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Mechanism of Action
The biological effects of 10-Methyl-1-nitropyrene are primarily due to its ability to undergo metabolic activation. This process involves the reduction of the nitro group to form reactive intermediates that can bind to DNA, leading to the formation of DNA adducts. These adducts can cause mutations and potentially lead to carcinogenesis . The compound’s interaction with cellular enzymes such as nitroreductases and cytochrome P450 enzymes plays a crucial role in its activation and subsequent biological effects .
Comparison with Similar Compounds
1-Nitropyrene: Another nitro-PAH with similar environmental and toxicological properties.
2-Nitrofluorene: A nitro-PAH known for its mutagenic effects.
3-Nitrobenzanthrone: A potent environmental mutagen and carcinogen.
Uniqueness of 10-Methyl-1-nitropyrene: this compound is unique due to the presence of both a methyl and a nitro group on the pyrene ring, which influences its chemical reactivity and biological activity. The methyl group can affect the compound’s solubility and interaction with biological membranes, while the nitro group is crucial for its mutagenic and carcinogenic properties .
Properties
CAS No. |
88535-51-7 |
---|---|
Molecular Formula |
C17H11NO2 |
Molecular Weight |
261.27 g/mol |
IUPAC Name |
10-methyl-1-nitropyrene |
InChI |
InChI=1S/C17H11NO2/c1-10-9-13-4-2-3-11-5-6-12-7-8-14(18(19)20)15(10)17(12)16(11)13/h2-9H,1H3 |
InChI Key |
KXCYTMKHRDSOJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC3=C2C4=C(C=C3)C=CC(=C14)[N+](=O)[O-] |
Origin of Product |
United States |
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